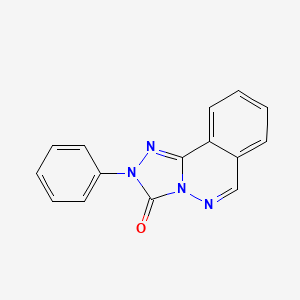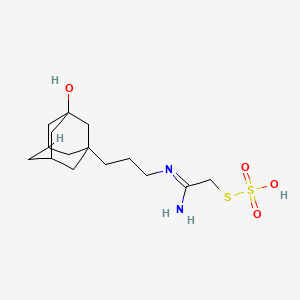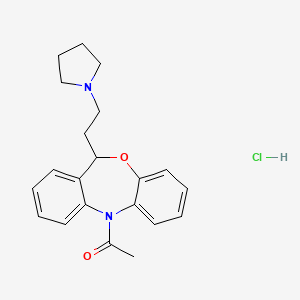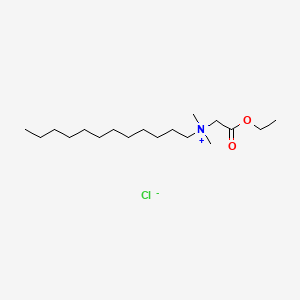
Laurcetium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurcetium chloride is a synthetic compound that belongs to the family of acyl chlorides. It is characterized by the presence of a chlorine atom directly attached to a carbonyl group. This compound is known for its high reactivity and is primarily used in various chemical reactions and industrial applications.
Métodos De Preparación
Laurcetium chloride can be synthesized through several methods:
Halogenation of Elements: This involves the reaction of laurcetium with chlorine gas at elevated temperatures to form this compound.
Halogenation by Halogen Compounds: This method involves treating anhydrous laurcetium compounds with halogen compounds such as carbon tetrachloride or ammonium chloride at elevated temperatures.
Dissolving Metals in Hydrochloric Acid: Laurcetium metal can be dissolved in hydrochloric acid to produce this compound.
Neutralizing Reaction: Laurcetium oxides or hydroxides can be dissolved in hydrochloric acid to form this compound.
Análisis De Reacciones Químicas
Laurcetium chloride undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form laurcetium oxide.
Reduction: It can be reduced to laurcetium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include thionyl chloride, phosphorus trichloride, and hydrogen gas. Reactions typically occur under elevated temperatures and dry conditions.
Major Products: The major products formed from these reactions include laurcetium oxide, laurcetium metal, and various substituted laurcetium compounds.
Aplicaciones Científicas De Investigación
Laurcetium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various laurcetium-containing compounds.
Biology: this compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of laurcetium chloride involves its high reactivity due to the presence of the chlorine atom attached to the carbonyl group. This makes it highly electrophilic and reactive towards nucleophiles. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Laurcetium chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride group, this compound is unique in its specific applications and reactivity profile. Similar compounds include:
Acetyl Chloride: Used in the synthesis of acetyl derivatives.
Benzoyl Chloride: Used in the preparation of benzoyl compounds.
Propionyl Chloride: Used in the synthesis of propionyl derivatives.
This compound stands out due to its unique properties and applications in various fields of scientific research and industry.
Propiedades
Número CAS |
16516-26-0 |
|---|---|
Fórmula molecular |
C18H38ClNO2 |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LPLZSTJHVDINHA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)

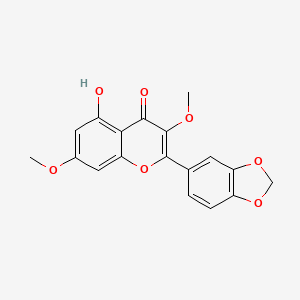
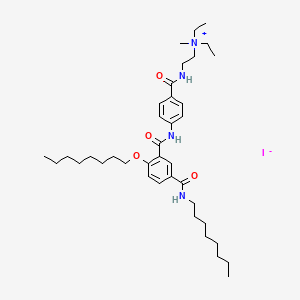
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
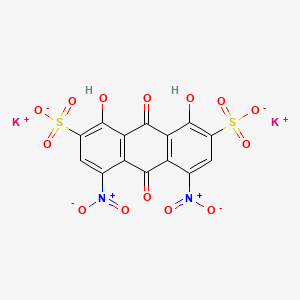

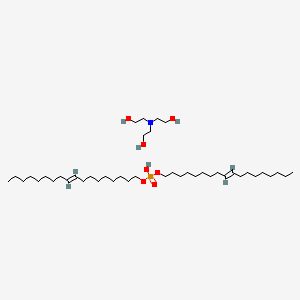
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)

